molecular formula C11H11F6NO B15235446 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B15235446
M. Wt: 287.20 g/mol
InChI Key: BAQGPDKPCBVIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is an organic compound with the chemical formula C11H11F6NO. It is a key intermediate in the synthesis of various pharmaceuticals, including aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist . This compound is characterized by its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it highly valuable in medicinal chemistry.

Preparation Methods

The synthesis of 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL typically involves several steps:

Industrial production methods often involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as the NK-1 receptor. The compound’s structure allows it to bind to these receptors, inhibiting their activity and thereby exerting its effects. The pathways involved include the modulation of neurotransmitter release and receptor signaling, which are critical in various physiological processes.

Comparison with Similar Compounds

1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and interaction with molecular targets, making it valuable in various applications.

Properties

Molecular Formula

C11H11F6NO

Molecular Weight

287.20 g/mol

IUPAC Name

1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3

InChI Key

BAQGPDKPCBVIPT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O

Origin of Product

United States

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